CID 24192423

Description

Properties

CAS No. |

1120-01-0 |

|---|---|

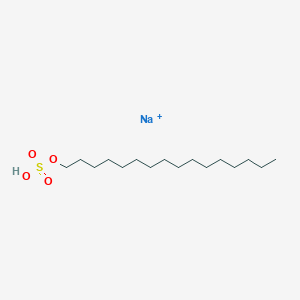

Molecular Formula |

C16H34NaO4S |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

sodium hexadecyl sulfate |

InChI |

InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19); |

InChI Key |

HMWHAHJOIHEFOG-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

density |

1 at 68 °F (USCG, 1999) |

Other CAS No. |

1120-01-0 |

physical_description |

Hexadecyl sulfate, [sodium salt] appears as white paste or liquid with a mild odor. May float or sink in water. (USCG, 1999) |

Pictograms |

Corrosive; Irritant |

Related CAS |

143-02-2 (Parent) |

Synonyms |

cetyl sulfate cetyl sulfate sodium salt |

Origin of Product |

United States |

Synthetic Pathways and Structural Modification of Sodium Hexadecyl Sulfate

Established Methodologies for SHS Synthesis

The industrial production of sodium hexadecyl sulfate (B86663) is a well-established process rooted in oleochemistry. The primary method involves a two-step process: the sulfation of a long-chain fatty alcohol followed by neutralization.

The synthesis of sodium hexadecyl sulfate begins with hexadecyl alcohol (also known as cetyl alcohol), which can be sourced from vegetable or petroleum origins. atamanchemicals.com This alcohol undergoes a sulfation reaction to form the corresponding alkyl sulfuric acid. Common sulfating agents employed in this industrial process include chlorosulfonic acid, sulfur trioxide, and sulfuric acid. atamanchemicals.comchembk.com

The general reaction scheme is as follows: C₁₆H₃₃OH + SO₃ → C₁₆H₃₃OSO₃H

Following the sulfation step, the resulting hexadecyl sulfuric acid is an unstable intermediate that is immediately neutralized. atamanchemicals.com This is typically achieved by reacting it with an alkali, most commonly sodium hydroxide (B78521) (NaOH), to yield the final product, sodium hexadecyl sulfate. atamanchemicals.comchembk.com

The neutralization reaction is: C₁₆H₃₃OSO₃H + NaOH → C₁₆H₃₃OSO₃Na + H₂O

The final product is often a white solid, paste, or liquid with a mild odor. chemicalbook.com It is frequently sold as a mixture with sodium stearyl sulfate, a homologous compound derived from stearyl alcohol. cymitquimica.comtcichemicals.comsigmaaldrich.com

Functionalization and Derivatization Strategies for Enhanced Material Integration

The amphiphilic nature of the SHS molecule, with its long hydrophobic alkyl chain and polar sulfate headgroup, makes it an ideal candidate for modifying the surfaces of various materials. These modifications are crucial for improving compatibility between dissimilar materials, such as enhancing the dispersion of inorganic fillers in organic polymer matrices.

Layered double hydroxides (LDHs), also known as anionic clays, are materials with positively charged layers and charge-balancing anions located in the interlayer space. researchgate.net While inherently hydrophilic, their properties can be tailored for specific applications by replacing the inorganic anions with organic ones, such as the hexadecyl sulfate anion (HS⁻). researchgate.net

This process, known as intercalation, converts the LDH from a hydrophilic to a more organophilic material, which significantly improves its compatibility and dispersion within organic materials like polymers and bitumen. researchgate.net The intercalation of surfactant anions like SHS into the LDH structure is a successful strategy for creating these organo-LDHs. mdpi.com

Research has demonstrated the successful intercalation of SHS into hydrocalumite (CaAl-LDH), a type of layered double hydroxide. scispace.comresearchgate.net This modification is achieved through methods like anion exchange, where the original anions in the LDH are swapped with hexadecyl sulfate anions from a solution. scispace.comcas.cz The success of the intercalation is confirmed by techniques such as X-ray diffraction (XRD), which shows an increase in the basal spacing between the LDH layers to accommodate the long alkyl chains of the SHS anions. mdpi.com

Table 1: Effects of Surfactant Anion Intercalation on Layered Double Hydroxide Properties

| LDH Precursor | Intercalated Anion | Method | Key Finding | Reference(s) |

|---|---|---|---|---|

| Hydrocalumite (CaAl-LDH-Cl) | Sodium Hexadecyl Sulfate (SHS) | Intercalation | Successful interaction and modification of the LDH. | scispace.com |

| Mg-Al-NO₃ / Zn-Al-NO₃ | Various organic anions | Anion Exchange | Anion exchange was found to be the most effective method for successful intercalation. | cas.cz |

| LDH-NO₃ | Sodium Dodecyl Sulfate (SDS) | Ion Exchange | Interlayer spacing increased from 0.41 nm to 2.06 nm, indicating successful intercalation. | mdpi.com |

Note: Data for SDS, a similar surfactant, is included to illustrate the typical effects of alkyl sulfate intercalation on LDH structures.

Carbonaceous nanomaterials, such as carbon nanotubes (CNTs) and graphene, possess exceptional properties but often suffer from poor solubility and a tendency to agglomerate, limiting their application. najah.edualquds.edu Functionalization with surfactants like SHS is a key strategy to overcome these limitations. acs.org

Non-Covalent Functionalization: This is the most common method involving surfactants and relies on weaker, non-destructive interactions. alquds.edu In the case of SHS, the long, hydrophobic hexadecyl tail interacts with the surface of the carbon nanomaterial via van der Waals and hydrophobic forces. acs.orgnih.gov The hydrophilic sulfate headgroup then faces outwards towards the solvent, promoting dispersion and preventing the nanomaterials from bundling together. nih.gov

Studies have specifically shown that carbon nanotubes can be functionalized with SHS. acs.orgnih.gov Molecular dynamics simulations revealed that the SHS molecules self-assemble to form a soft, saddle-like layer on the surface of the CNTs. acs.orgnih.gov This non-covalent coating improves the dispersion of the nanotubes and can modulate their interaction with other molecules, such as proteins. acs.orgnih.gov This type of functionalization is advantageous as it improves solubility without disrupting the intrinsic electronic structure of the nanomaterial. alquds.edu

Covalent Functionalization: Covalent functionalization involves the formation of strong chemical bonds between the functional molecule and the nanomaterial. researchgate.netresearchgate.net This process typically requires creating defects or reactive sites on the carbon surface, for instance, through acid treatment to introduce carboxylic acid groups. researchgate.netnih.gov While this method provides a more robust attachment, it can alter the electronic and structural properties of the nanomaterial. nih.gov While surfactants like SHS are primarily used for non-covalent functionalization, the general principles of covalent functionalization offer an alternative route for creating highly stable, modified carbon nanomaterials. researchgate.net

Table 2: Research Findings on the Functionalization of Carbon Nanomaterials with Alkyl Sulfates

| Nanomaterial | Functionalizing Agent | Type of Functionalization | Observed Outcome | Reference(s) |

|---|---|---|---|---|

| Carbon Nanotubes (CNTs) | Sodium Hexadecyl Sulfate (SHS) | Non-Covalent | Formation of a soft SHS layer on the CNT surface; adjusted protein adsorption. | acs.orgnih.gov |

| Graphene Sheets | Sodium Dodecyl Sulfate (SDS) | Non-Covalent | Improved water solubility and stability of graphene sheets. | najah.edualquds.edu |

| Single-Walled CNTs (SWNTs) | General Surfactants | Non-Covalent | Increased solubility and dispersion in various media. | researchgate.net |

Note: Data for SDS, a similar surfactant, is included to illustrate the general mechanism and outcomes of non-covalent functionalization.

Fundamental Colloidal and Interfacial Phenomena of Sodium Hexadecyl Sulfate

Self-Assembly and Aggregate Formation in Aqueous and Mixed Media

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a pivotal characteristic of a surfactant, defined as the concentration above which micelles spontaneously form. wikipedia.org Below the CMC, the surface tension of a solution changes significantly with surfactant concentration, while above the CMC, it remains relatively constant or changes more slowly. wikipedia.org The CMC for a given surfactant is dependent on factors such as temperature, pressure, and the presence of other substances like electrolytes. wikipedia.org

The determination of the CMC can be achieved through various experimental techniques. A common method involves plotting a physical property of the surfactant solution, such as surface tension or conductivity, against the surfactant concentration and identifying the inflection point. wikipedia.org Other methods include fluorescence depolarization, UV-Vis spectroscopy, and luminescence spectroscopy. nih.govacs.org

Several factors can influence the CMC of Sodium Hexadecyl Sulfate (B86663) (SHS):

Alkyl Chain Length: The CMC decreases as the length of the hydrophobic alkyl chain increases. youtube.com

Temperature: For ionic surfactants like SHS, the effect of temperature on the CMC can be non-monotonic. youtube.comyoutube.com Initially, an increase in temperature can lower the CMC, but further increases may cause it to rise. aatbio.com

Additives and Electrolytes: The addition of electrolytes, such as salts, to a solution of an ionic surfactant like SHS typically leads to a decrease in the CMC. youtube.comaatbio.com This is attributed to the reduction of repulsion between the ionic head groups of the surfactant molecules due to the presence of counter-ions. aatbio.com Organic additives can also affect the CMC; for instance, substances like urea (B33335) can disrupt hydrogen bonding and increase the CMC. aatbio.combohrium.com

Ionic Nature and Head Group: Ionic surfactants generally have higher CMCs in aqueous solutions compared to non-ionic surfactants. aatbio.com The size and nature of the polar head group also play a role, with bulkier head groups potentially increasing the CMC. youtube.comaatbio.com

The micellization behavior of SHS has been studied in the presence of imidazolium-based ionic liquids, where the CMC was determined using conductivity measurements at different temperatures and concentrations of the ionic liquids. tandfonline.com

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Surfactants

| Factor | Effect on CMC | Reference |

| Increased Alkyl Chain Hydrophobicity | Decreases | youtube.comaatbio.com |

| Ionic Head Group (vs. Non-ionic) | Increases | aatbio.com |

| Bulky Head Group | Increases | youtube.comaatbio.com |

| High Temperature | Can decrease, then increase | youtube.comaatbio.com |

| High Ionic Strength (Electrolytes) | Decreases | youtube.comaatbio.com |

| Presence of Organic Additives (e.g., Urea) | Increases | aatbio.combohrium.com |

Micellization Thermodynamics and Kinetics

The process of micelle formation is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°m), standard enthalpy of micellization (ΔH°m), and standard entropy of micellization (ΔS°m) are key parameters that describe the spontaneity and energetic changes associated with micellization. tandfonline.com These thermodynamic parameters can be evaluated from the temperature dependence of the CMC. tandfonline.comcdnsciencepub.comacs.org

For sodium dodecyl sulfate (SDS), a shorter-chain homolog of SHS, studies have shown that micellization is considered an entropy-driven process at lower temperatures and an enthalpy-driven process at higher temperatures. acs.org The change in Gibbs free energy upon micellization is influenced by the transfer of the hydrocarbon tail from the aqueous environment to the micellar core and the interactions between the surfactant headgroups at the micelle surface. cdnsciencepub.com

The kinetics of micellization involve the rates at which surfactants exchange between the bulk solution and the micelles. For SDS, these exchange mechanisms have been studied, providing insights into the dynamic nature of micellar systems. researchgate.net The kinetics of vesicle-to-micelle transitions, which can be induced by mixing different types of surfactants, have also been investigated. For instance, when solutions of a double-chain surfactant are titrated with a single-chain surfactant like SDS, mixed micelles can form at the expense of vesicles. rsc.org These transitions can exhibit complex kinetics, sometimes involving a lag phase followed by an exponential decay phase. rsc.org

Research on the micellization of SHS in the presence of imidazolium-based ionic liquids has involved the calculation of thermodynamic parameters such as ΔG°m, ΔH°m, and ΔS°m from conductivity measurements. tandfonline.com Similarly, studies on SDS in glycerol-water mixtures have analyzed thermodynamic parameters to understand the effect of the cosolvent on micelle formation. tandfonline.com

Table 2: Thermodynamic Parameters of Micellization

| Parameter | Description | Reference |

| ΔG°m (Standard Gibbs Free Energy) | Indicates the spontaneity of micellization (negative value for spontaneous process). | tandfonline.comacs.org |

| ΔH°m (Standard Enthalpy) | Represents the heat change during micellization. | tandfonline.comacs.org |

| ΔS°m (Standard Entropy) | Reflects the change in randomness or disorder during micellization. | tandfonline.comacs.org |

Vesicle Formation and Solubilization Mechanisms

Vesicles are closed, bilayer structures that can be formed by surfactants, including mixtures of anionic and cationic surfactants. dtu.dk The formation of vesicles is influenced by the thermodynamics of bending a planar bilayer into a closed sphere. dtu.dk For mixtures of sodium dodecyl sulfate (SDS) and a cationic surfactant, the work of bending the bilayer into a vesicle is highly dependent on the molar ratio of the two surfactants. dtu.dk The dynamics of vesicle formation can be complex, often involving a sequence of fast and slow processes. uri.edu Studies on anionic/cationic surfactant mixtures have shown that vesicle formation can proceed through the formation of nonequilibrium mixed aggregates. uri.edu

Solubilization is the process by which a substance that is normally insoluble in a given solvent dissolves in a solution of a surfactant. Surfactant micelles can encapsulate these insoluble substances, a mechanism crucial in various applications. The solubilization of solutes can even occur at surfactant concentrations below the CMC, enhancing their apparent solubility. rsc.org

The mechanism of vesicle solubilization by detergents like SDS has been investigated. The process can be biphasic, starting with the accumulation of detergent molecules on the intact vesicles, leading to an initial expansion of the vesicle, followed by rapid lipid loss and the formation of mixed micelles. nih.govwhiterose.ac.ukresearchgate.net Freeze-fracture electron microscopy has shown the direct formation of mixed micelles within the vesicle bilayer and their subsequent separation. nih.gov The molar solubilization ratio, which quantifies the amount of substance solubilized per mole of surfactant, is a key parameter in understanding solubilization capacity. researchgate.net

Aggregation Behavior in Non-Aqueous and Mixed Solvent Systems

The aggregation behavior of surfactants like Sodium Hexadecyl Sulfate is significantly influenced by the solvent environment. In mixed solvent systems, such as water-ethylene (B12542467) glycol mixtures, the critical micelle concentration (CMC) of surfactants tends to increase, while the average aggregation number (the number of surfactant molecules in a micelle) decreases. acs.org This is primarily attributed to the reduced free energy of transferring the surfactant tail from the mixed solvent to the micelle core and a smaller interfacial tension between the hydrocarbon core and the mixed solvent. acs.org

For instance, studies on sodium dodecyl sulfate (SDS) in aqueous mixtures with ethylene (B1197577) glycol or glycerol (B35011) have shown that the addition of the organic cosolvent leads to an increase in the CMC. cdnsciencepub.comtandfonline.com The presence of organic additives like dimethyl formamide (B127407) (DMF), acetonitrile (B52724) (AN), and 1,4-dioxane (B91453) has also been found to increase the CMC of SDS in mixtures with sodium alginate. bohrium.comresearchgate.net The aggregation numbers of SDS have been observed to decrease with an increasing concentration of ethylene glycol in the solvent mixture. cdnsciencepub.com

In some non-aqueous solvents, stable vesicle formation has been observed for mixtures of anionic and cationic surfactants. For example, vesicles of sodium dodecyl sulfate and dodecyl triethylammonium (B8662869) bromide have been shown to form in 100% ethanol. sioc-journal.cn The aggregation state of some organometallic compounds, like sodium hexamethyldisilazide, has been studied across a wide spectrum of solvents, revealing the formation of dimers, monomers, and other aggregates depending on the solvent's coordinating ability. nih.gov

Adsorption Dynamics at Diverse Interfaces

Adsorption at Liquid-Air and Liquid-Liquid (Oil-Water) Interfaces

The adsorption of surfactants at interfaces is a fundamental process that governs phenomena such as emulsification and foaming. Sodium Hexadecyl Sulfate (SHS), like other surfactants, adsorbs at both the liquid-air and liquid-liquid (e.g., oil-water) interfaces.

At the liquid-air interface , the adsorption of sodium dodecyl sulfate (SDS), a close relative of SHS, has been studied using techniques like vibrational sum frequency spectroscopy. rsc.org These studies have shown that the orientation of the sulfate headgroup remains relatively constant across a range of concentrations, including above the critical micelle concentration (CMC). rsc.org The addition of salt, such as sodium chloride, can increase the surface excess of the surfactant. rsc.org The presence of alcohols, like propanol, can also influence the adsorption of SDS at the air-water interface, with the maximum surface excess of both the surfactant and the total mixture occurring at a specific alcohol concentration. bohrium.com

At the liquid-liquid (oil-water) interface , the adsorption of SHS and similar surfactants plays a crucial role in stabilizing emulsions. jst.go.jp The adsorption process can be complex, sometimes involving multiple steps. For instance, the adsorption of SDS at the hexadecane-water interface has been shown to begin with an initial step dominated by the adsorption of the hydrophobic part of the surfactant, followed by a step involving both the hydrophobic part and the counterion. cas.cnresearchgate.net

The presence of other molecules can significantly affect the adsorption behavior. For example, the cooperative adsorption of SHS and hexadecanol (B772) at the dodecane-water interface can lead to the formation of a "surface frozen" monolayer, which can enhance the stability of oil-in-water emulsions. jst.go.jp The adsorption of SHS onto carbon nanotubes has also been investigated, where it acts as an interfacial substance that can adjust the adsorption of proteins. acs.orgnih.gov The study of surfactant adsorption at oil-water interfaces is critical for applications such as enhanced oil recovery, where surfactants are used to reduce interfacial tension and improve oil displacement. tandfonline.com

Table 3: Interfacial Properties of Sodium Alkyl Sulfates

| Interface | Phenomenon | Influencing Factors | Reference |

| Liquid-Air | Adsorption and monolayer formation | Surfactant concentration, presence of electrolytes (e.g., NaCl), presence of co-solvents (e.g., propanol) | rsc.orgbohrium.com |

| Liquid-Liquid (Oil-Water) | Emulsion stabilization, surface freezing | Cooperative adsorption with other molecules (e.g., hexadecanol), nature of the oil phase | jst.go.jpacs.org |

| Solid-Liquid | Adsorption onto surfaces like carbon nanotubes | Hydrophobic interactions between surfactant tail and solid surface | acs.orgnih.gov |

Mechanisms of Interfacial Adsorption and Orientation of SHS Molecules

The adsorption of SHS at interfaces is a spontaneous process driven by the reduction of the system's free energy. The hydrophobic hexadecyl tail is expelled from the aqueous phase, aligning itself away from the water, while the hydrophilic sulfate head group remains in contact with the aqueous phase. This orientation minimizes the unfavorable interactions between the hydrocarbon chain and water molecules.

Molecular dynamics simulations and experimental studies have provided detailed insights into the mechanisms of SHS adsorption. At the interface, SHS molecules can form a soft, assembled layer. acs.orgnih.gov The primary driving force for the adsorption of SHS onto hydrophobic surfaces is the hydrophobic effect. bme.hu In the case of interactions with other molecules, such as proteins, the orientation of the adsorbed SHS can be further adjusted. For instance, when lysozyme (B549824) adsorbs on SHS-functionalized carbon nanotubes, the SHS molecules rearrange to form a saddle-like structure that accommodates the protein. acs.orgnih.govacs.org This rearrangement is driven by interactions between the lysozyme and SHS, where electrostatic interactions between the positively charged residues of the protein and the negatively charged head groups of SHS can be more significant than van der Waals forces. acs.org The orientation of the SHS molecules can thus create a tailored interface that influences the conformation and activity of adsorbing species. nih.govacs.org

The structure of the adsorbed layer is also influenced by the nature of the interface itself. Studies on the similar surfactant, sodium dodecyl sulfate (SDS), have shown that the behavior of surfactant molecules can differ significantly between a water-vapor interface and a water-oil interface. researchgate.netnih.gov At a water-oil interface, the hydrophobic tails of the surfactant can intermix with the oil phase, leading to a more disordered state compared to the air-water interface. epfl.ch For longer chain alkanes, the orientation of the alkane molecules at the interface can be predominantly parallel, influencing the orientation of the adsorbing surfactant ions at low coverages. nih.gov

Formation and Characterization of Surface-Frozen Monolayers in Mixed Surfactant Systems

Under specific conditions, typically upon cooling, adsorbed surfactant monolayers can undergo a first-order phase transition from a disordered, liquid-like state to a highly ordered, solid-like or "surface-frozen" state. This phenomenon is particularly notable in mixed systems of SHS and a long-chain alcohol, such as hexadecanol (C16OH).

The adsorbed film of SHS at a dodecane-water interface, in the presence of hexadecanol incorporated from the oil phase, exhibits a transition to a surface-frozen monolayer. jst.go.jpresearchgate.netresearchgate.net This transition is driven by the lateral van der Waals attractions between the hydrophobic tails of the SHS molecules and the co-adsorbed hexadecanol molecules. jst.go.jpresearchgate.net The formation of these surface-frozen monolayers has been observed for both anionic and cationic surfactants. researchgate.net

A key finding is that the mixed SHS-C16OH adsorbed film displays a higher surface freezing temperature (35°C) compared to a similar system with the cationic surfactant cetyltrimethylammonium chloride (CTAC) (25°C). jst.go.jpresearchgate.netresearchgate.net This is attributed to a significant increase in the interfacial density of SHS at the freezing point due to cooperative adsorption with hexadecanol. jst.go.jpresearchgate.netresearchgate.net The formation of these ordered monolayers at ambient temperatures holds potential for practical applications, such as enhancing the stability of oil-in-water emulsions. jst.go.jpresearchgate.netresearchgate.net The characteristics of the SHS-C16OH monolayer, such as its ellipticity, are comparable to other surface-frozen systems. researchgate.net

Adsorption at Solid-Liquid Interfaces

The adsorption of SHS onto solid surfaces from a liquid phase is critical in numerous technological applications. The nature of the solid substrate—whether it is hydrophobic or carries a surface charge—profoundly influences the adsorption mechanism and the structure of the resulting adsorbed layer.

Interactions with Hydrophobic Solid Substrates (e.g., Graphitized Carbon Black)

On hydrophobic surfaces like thermally graphitized carbon black (CB), the primary driving force for SHS adsorption is the hydrophobic interaction between the hexadecyl chain and the nonpolar surface. bme.hu The adsorption isotherm of SHS on graphitized carbon black is well-described by the Langmuir model, indicating the formation of a monolayer at the surface. bme.hu

The adsorption behavior can be significantly altered in the presence of other surfactants. In mixed aqueous solutions of SHS and a nonionic Triton X surfactant, the amount of adsorbed SHS at low concentrations is enhanced compared to its adsorption from a pure solution. researchgate.netcore.ac.ukbme.hu This is attributed to a reduction in the electrostatic repulsion between the anionic SHS head groups, facilitated by the inclusion of the nonionic surfactant molecules in the mixed adsorption layer. researchgate.netcore.ac.ukbme.hu However, at higher concentrations, the adsorption of SHS may decrease as it is displaced from the surface by the nonionic surfactant molecules. researchgate.netcore.ac.ukbme.hu The composition of the mixed adsorbed layer is often enriched with the nonionic surfactant compared to the bulk solution. researchgate.netucj.org.ua The binding of the anionic SHS to the surface of graphitized carbon black leads to a decrease in the zeta potential of the particles, which correlates with the amount of adsorbed surfactant. researchgate.net

The table below summarizes the parameters for the Langmuir and Freundlich isotherm models for SHS adsorption on graphitized carbon black.

| Isotherm Model | Parameters | Value |

| Langmuir | Amax (mmol × g⁻¹) | 0.369 |

| b (L × mmol⁻¹) | 25.983 | |

| R² | 0.9996 | |

| Freundlich | KF (mmol × g⁻¹) | 0.392 |

| 1/n | 0.1879 |

Table based on data from Periodica Polytechnica Chemical Engineering. bme.hu

Adsorption on Charge-Regulated Substrates (e.g., Metal Oxides)

The adsorption of SHS on charge-regulated substrates, such as metal oxides, is governed by a combination of electrostatic and hydrophobic interactions. The surface charge of metal oxides is pH-dependent, which in turn controls the adsorption of ionic surfactants.

Studies on long-chained sodium alkylsulfates, including C16, have shown their effectiveness in modifying the surface charge of metal oxides. researchgate.net For instance, on hematite, sodium hexadecyl sulfate can induce a sign reversal of the zeta potential to negative values over a wide pH range, even at low concentrations. researchgate.net This indicates strong specific adsorption, where the anionic sulfate head group interacts with the positively charged surface sites at pH values below the oxide's isoelectric point (IEP). The length of the alkyl chain plays a crucial role, with longer chains being more effective at inducing negative zeta potentials. researchgate.net

On various metal oxides like titania and alumina, the specific adsorption of anionic surfactants like sodium dodecyl sulfate (SDS) leads to a reversal of the zeta potential from positive to negative in acidic conditions. mdpi.com Adsorbed micelles of SDS have been observed on the positively charged terraced edges of kaolinite (B1170537) particles under acidic conditions. acs.org Simulations of SDS on titania surfaces suggest that sodium counterions play a dominant role in the adhesion, which is primarily directed by electrostatic complementarity between the surface and the monolayer. nih.gov

While a compact monolayer of surfactant with headgroups oriented towards the positively charged surface is the initial model, further adsorption can lead to more complex structures. At concentrations approaching the critical micelle concentration (CMC), the formation of a second, inverted surfactant layer via hydrophobic interactions between the tail groups has been proposed. nih.gov However, quantitative force measurements for SDS on a positively charged surface suggest that the formation of a uniform, compact hemimicelle or bilayer does not always occur. utexas.edu

Influence of Solution Electrolyte and pH on Adsorption Isotherms and Layer Structure

The adsorption of ionic surfactants like SHS is highly sensitive to the solution's pH and electrolyte concentration. As mentioned, pH dictates the surface charge of metal oxides, thereby controlling the electrostatic driving force for adsorption. For anionic surfactants, adsorption on metal oxides is favored at pH values below the IEP, where the surface is positively charged. acs.orgresearchgate.net As the pH increases and the surface becomes less positive or even negative, electrostatic repulsion will hinder adsorption. acs.org

The addition of an electrolyte to the solution generally enhances the adsorption of ionic surfactants on charged surfaces. The electrolyte ions screen the electrostatic repulsion between the charged head groups of the adsorbed surfactant molecules, allowing for a more densely packed adsorbed layer. researchgate.net This can lead to an increase in the adsorbed amount and a shift in the critical micelle concentration to lower values. bohrium.comnih.gov For instance, in the presence of electrolytes, the adsorption isotherms for ionic surfactants on hydrophobic surfaces can transition from following a Freundlich model to a Langmuir model, indicating a more uniform monolayer formation. researchgate.net

The type of electrolyte can also have a significant impact. Multivalent counter-ions are particularly effective at screening charge and can even lead to the formation of surface multilayers for some anionic surfactants. bohrium.com For example, while Ca²⁺ ions only induce monolayer adsorption of methyl ester sulfonate, Al³⁺ ions can promote the formation of surface multilayers. bohrium.com The influence of electrolyte on the adsorption of dodecyl sulfate surfactants has been shown to follow the Hofmeister series, with different alkali metal cations affecting the adsorption and micellization differently. mdpi.com

Advanced Characterization Techniques in Shs Research

Spectroscopic Methodologies for Molecular and Supramolecular Analysis

Spectroscopy offers a powerful suite of non-invasive tools to probe the structure, dynamics, and aggregation of SHS molecules.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups and conformational order of SHS. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different chemical bonds within the molecule can be identified. In studies involving SHS, FTIR is frequently used to confirm its presence and understand its interactions with other substances, such as when intercalated into layered double hydroxides or adsorbed onto surfaces. deswater.comresearchgate.net

Key vibrational bands for SHS and related alkyl sulfates have been identified. For instance, intense bands around 2917 cm⁻¹ and 2850 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the methylene (B1212753) (–CH₂) groups in the long alkyl chain. acs.org The polar head group also provides characteristic signals, with the S=O stretching vibration appearing near 1176 cm⁻¹. acs.org The asymmetrical stretching of C–O–S bonds can be observed around 1248 cm⁻¹ and 1212 cm⁻¹. These spectral features serve as a definitive fingerprint for the presence of the surfactant.

Vibrational responses from the CH₂ stretching of the methylene tails and the S-O stretching modes of the sulfate (B86663) headgroups can indicate strong lateral interactions and enhanced packing between SHS and other molecules. nih.gov Changes in the position and intensity of these bands can reveal details about molecular packing, conformational order, and the formation of hydrogen bonds with water or other species. nih.gov

Table 1: Characteristic FTIR Vibrational Bands for Alkyl Sulfates like SHS

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |

|---|---|---|---|

| ~2917 | Methylene (–CH₂) | Asymmetric Stretching | acs.org |

| ~2850 | Methylene (–CH₂) | Symmetric Stretching | acs.org |

| ~1248, ~1212 | C–O–S | Asymmetrical Stretching | |

| ~1176 | S=O | Stretching | acs.org |

| ~1083 | S–O | Symmetrical Stretching |

Near-Infrared (NIR) spectroscopy, which probes the overtone and combination bands of fundamental vibrations, serves as a complementary technique to FTIR for obtaining structural evidence. In research on SHS, NIR has been effectively used to confirm the successful intercalation of the surfactant into host materials. acs.org The presence of C-H stretching vibration bands of SHS in the NIR spectra provides clear evidence that the surfactant has been incorporated into the final product. acs.orgnih.gov

Furthermore, shifts in the NIR bands corresponding to water's stretching vibrations and hydroxyl (OH) groups can indicate changes in the local environment upon SHS intercalation. acs.orgnih.gov For example, a shift of these bands to higher wavenumbers suggests that SHS molecules have entered the interlayer space of a host material like hydrocalumite, altering the hydrogen bonding network. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the aggregation behavior of surfactants like SHS, particularly the formation of micelles. While SHS itself does not have strong chromophores in the UV-Vis range, the technique is often employed using probe molecules or dyes whose spectral properties are sensitive to the polarity of their microenvironment. When these probes are entrapped within or bound to SHS aggregates, their UV-Vis absorption spectra change, signaling the formation of micelles.

This method is used to determine the critical micelle concentration (CMC), the concentration at which micelles begin to form. nih.gov Studies on the interaction between dyes and anionic surfactants show that changes in the absorption spectrum, such as the appearance of new bands (metachromism), can indicate the formation of dye-surfactant aggregates even at pre-micellar concentrations. These interactions can lead to the formation of ion-pairs and larger aggregates, which can be monitored over time. figshare.commdpi.com The aggregation process can be influenced by the presence of other substances, such as ionic liquids, which can promote spontaneous micellization. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the molecular structure, dynamics, and solubilization phenomena in SHS systems at an atomic level. nih.govutexas.edu By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the mobility of different parts of the surfactant molecule, such as the alkyl chain and the headgroup. researchgate.net

Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are in close spatial proximity, which helps in determining the structure of micelles and the conformation of the surfactant tails within the aggregate. utexas.edu Furthermore, NMR relaxation measurements provide insights into the dynamics of the surfactant chains inside the micelle. researchgate.net Molecular dynamics in sodium dodecyl sulfate (SDS) micelles, a close analogue of SHS, have been extensively studied using carbon-13 and proton spin-lattice relaxation, which elucidates the motion within the micellar core. researchgate.net NMR is also used to determine the hydrodynamic radii of micelles from diffusion coefficients, offering a way to measure aggregate size. utexas.edu

Raman spectroscopy provides a vibrational fingerprint of a molecule, offering information complementary to FTIR. rsc.orgrsc.org It is particularly useful for studying aqueous solutions because the Raman signal of water is weak. rsc.org In the context of SHS, Raman spectroscopy can be used to study the vibrational modes of the alkyl chain and the sulfate headgroup. sci-hub.se

The technique is highly sensitive to the conformational order of the hydrocarbon chains. Analysis of the C-H stretching region (2800-3000 cm⁻¹) and skeletal C-C vibrations (1050-1150 cm⁻¹) can reveal order-disorder transitions, such as those occurring during micellization or phase changes. sci-hub.se Specific peaks can be assigned to functional groups; for instance, peaks around 979 cm⁻¹ and 1004 cm⁻¹ can be generated by sulfate and sulfonate groups. frontiersin.org This "fingerprint" information is crucial for identifying the molecule and understanding its structural arrangement in different environments, including adsorbed films at interfaces. nih.gov

Microscopy and Imaging for Morphological and Interfacial Characterization

Microscopy techniques are essential for the direct visualization of the morphology of SHS aggregates and their arrangement on surfaces. These methods provide direct, real-space information that complements the ensemble-averaged data from spectroscopic techniques.

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology of materials containing SHS. researchgate.net For example, it can reveal the platelet-like morphology of layered double hydroxides intercalated with SHS. researchgate.net In studies of composite materials, SEM is used to investigate how the addition of surfactants like SDS, an analogue of SHS, affects the morphology and pore structure of polymer membranes. deswater.com It can also be used to observe the effect of SHS on the dispersion and agglomeration of nanoparticles in a composite coating.

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of finer details. TEM has been used to observe the thin layer of SHS molecules adsorbed onto carbon nanotubes, confirming the functionalization of the nanotubes. acs.org In other studies, TEM has been employed to visualize the morphology of surfactant micelles, a task that is challenging due to the low contrast of soft materials. By using substrate-assistance methods, the evolution of micellar shapes from spherical to rodlike and wormlike can be successfully distinguished.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces at the nanoscale and can be operated in liquid environments. researchgate.net AFM is used to obtain high-resolution three-dimensional images of surfaces and to quantify surface roughness. deswater.comresearchgate.net Beyond imaging, AFM can measure the interaction forces between a sharp tip and a surface, providing insight into interfacial phenomena. acs.orgnih.gov This capability has been used to study the adsorption of surfactants onto various substrates, directly observing phenomena like surface charge reversal and assessing the formation of hemimicelles or bilayers. acs.orgutexas.edu It can also probe the mechanical properties, such as the Young's modulus, of thin surfactant films. nih.gov

Table 2: Summary of Microscopy Techniques for SHS Characterization

| Technique | Information Obtained | Typical Application Examples | References |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, particle dispersion. | Imaging of SHS-intercalated clays; analyzing pore structure in SHS-modified membranes. | deswater.comresearchgate.net |

| Transmission Electron Microscopy (TEM) | High-resolution morphology, visualization of adsorbed layers and aggregates. | Observing SHS layers on nanotubes; imaging micellar shapes (spherical, rodlike). | acs.org |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography, roughness, interfacial forces, mechanical properties. | Imaging adsorbed surfactant layers; measuring forces of SHS on substrates to study adsorption. | deswater.comacs.orgnih.govutexas.edu |

Scanning Electron Microscopy (SEM) for Surface Topology and Nanoparticle Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface features and morphology of materials at the micro and nanoscale. In the context of SHS research, SEM provides critical insights into how the surfactant influences the structure of composites and the dispersion of nanoparticles.

When SHS is intercalated into hydrocalumite, a layered double hydroxide (B78521), SEM analysis reveals changes in the material's surface topology. nih.gov Studies have shown that the intercalation process, where SHS molecules are inserted between the layers of the host material, can alter the morphology of the resulting composite. nih.govresearchgate.net For instance, the use of sodium dodecyl sulfate (SDS), a similar anionic surfactant, in the dispersion of halloysite (B83129) nanotubes (HNTs) has been shown by SEM to effectively break down large aggregates of the nanotubes. researchgate.net This leads to a more uniform distribution of the HNTs. researchgate.net

In the realm of nanoparticle synthesis, SEM is crucial for assessing the size, shape, and aggregation state of the resulting particles. For example, in the preparation of silver and selenium nanoparticles, SEM imaging confirmed the spherical shape of silver nanoparticles with an average size of 80.32 nm and the rod shape of selenium nanoparticles with a size of 74.29 nm. nih.gov The technique is also employed to study the morphology of nanocomposite coatings, such as Ni-P/SiC, where it helps in understanding the distribution of SiC nanoparticles within the Ni-P matrix. semanticscholar.org

The table below summarizes findings from SEM studies on materials involving anionic surfactants like SHS and SDS.

| Material System | Observation with SEM | Significance |

| SHS-intercalated Hydrocalumite | Altered surface morphology of the hydrocalumite particles. nih.gov | Confirms the interaction and structural changes upon intercalation. |

| SDS-dispersed Halloysite Nanotubes | Reduced aggregation and better dispersion of nanotubes. researchgate.net | Demonstrates the effectiveness of the surfactant as a dispersing agent. |

| Silver Nanoparticles | Spherical shape with a size of 80.32 nm. nih.gov | Characterizes the morphology of the synthesized nanoparticles. |

| Selenium Nanoparticles | Rod shape with a size of 74.29 nm. nih.gov | Characterizes the morphology of the synthesized nanoparticles. |

| Ni-P/SiC Nanocomposite Coatings | Examination of the distribution of SiC nanoparticles. semanticscholar.org | Provides insight into the microstructure of the composite material. |

Atomic Force Microscopy (AFM) for Nanoscale Surface Structures and Force Measurements

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the visualization of surface topography at the nanoscale and the measurement of intermolecular forces. It is particularly valuable for studying the self-assembly of surfactants on surfaces and the mechanical properties of the resulting films.

AFM has been instrumental in characterizing the nanoscale structures formed by surfactants like sodium dodecyl sulfate (SDS) on various substrates. acs.org In tapping mode, AFM can image the topography of self-assembled surfactant structures, while force spectroscopy mode can probe the mechanical properties of these layers. nih.gov For instance, studies on SDS hemicylinders on surfaces have used AFM to measure their dimensions, finding a radius of about 2 nm. acs.org

Force measurements with AFM provide quantitative data on the interactions between the AFM tip and the sample surface. These force curves can reveal the thickness, packing, and rigidity of adsorbed surfactant films. acs.org For example, force mapping has been used to track the formation of adsorbed surfactant patches on a surface as the concentration increases, eventually leading to full coverage near and above the critical micelle concentration (CMC). acs.org This technique has also been employed to investigate the layers of surfactant that can form on the AFM tip itself. acs.org

The table below presents key findings from AFM studies on systems with anionic surfactants.

| System | AFM Technique | Key Finding |

| SDS on Mica | Tapping Mode, SKPM | Formation of branched, multilayered lamellar structures with 6 nm steps, corresponding to a bilayer unit. acs.org |

| SDS on Graphite | 3D Force Mapping | Hemicylindrical micelle formation with larger surface charge on the tops of the micelles. acs.org |

| Tetradecyltrimethylammonium Bromide on Various Surfaces | Force Mapping | Adsorbed film thickness increased with concentration below the CMC and was approximately 3.5 nm above the CMC on all surfaces. acs.orgbohrium.com |

Transmission Electron Microscopy (TEM) for Internal Structures of Aggregates and Composites

Transmission Electron Microscopy (TEM) provides unparalleled resolution for imaging the internal structures of materials, making it an essential tool for examining the morphology of surfactant aggregates and the internal architecture of nanocomposites.

In research involving SHS and similar surfactants, TEM has been used to visualize the fine details of how these molecules interact with other materials. For example, when SHS is used to functionalize carbon nanotubes (CNTs), TEM images clearly show a thin layer of adsorbed SHS molecules on the CNT surface. acs.org This direct visualization confirms the successful functionalization and provides insight into the nature of the surfactant coating.

TEM is also critical for characterizing the morphology and dispersion of nanoparticles within a matrix. In the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) using a mixed template of sodium dodecyl benzene (B151609) sulfonate (SDBS) and sodium dodecyl sulfate (SDS), TEM revealed that the nanoparticles were non-uniform in size, ranging from 40 to 100 nm, and exhibited different morphologies. rsc.org Furthermore, cryo-electron tomography, an advanced TEM technique, has been used to uncover that SDS aggregates within microgels act as nucleation sites for polystyrene, preventing the fusion of polystyrene particles. chinesechemsoc.org

The table below highlights significant findings from TEM studies on systems containing anionic surfactants.

| System | TEM Observation | Significance |

| SHS-functionalized Carbon Nanotubes | A thin layer of adsorbed SHS is visible on the CNT surface. acs.org | Confirms the successful functionalization of the nanotubes. |

| SDS-dispersed Halloysite Nanotubes | Dispersed individual nanotubes are observed, reducing aggregation. researchgate.net | Shows the effectiveness of the surfactant in separating and dispersing the nanotubes. |

| Mesoporous Silica Nanoparticles (SDBS/SDS template) | Non-uniform nanoparticles (40-100 nm) with varied morphologies. rsc.org | Characterizes the morphology of the synthesized nanoparticles. |

| SDS/Polystyrene in Microgels (Cryo-ET) | SDS aggregates act as nucleation sites for polystyrene. chinesechemsoc.org | Reveals the mechanism by which the surfactant controls nanoparticle formation within the microgel. |

Diffraction and Scattering Techniques for Structural and Size Analysis

Diffraction and scattering techniques are non-invasive methods that provide valuable information about the crystalline structure, size, and shape of materials at the atomic and nanoscale. These methods are particularly well-suited for studying the ordered arrangements of molecules, such as in surfactant-intercalated compounds and micelles.

Powder X-ray Diffraction (XRD) for Intercalation and Crystalline Structures

Powder X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. In the study of SHS, XRD is primarily used to confirm the intercalation of the surfactant into layered materials and to characterize the resulting crystal structure.

When SHS is intercalated into hydrocalumite, XRD analysis provides direct evidence of the successful insertion of the surfactant molecules. nih.gov The diffraction pattern of the intercalated compound shows a significant increase in the interlayer spacing, from 0.78 nm in the original hydrocalumite to 2.74 nm after intercalation with SHS. nih.gov This expansion of the layers confirms that the SHS molecules are positioned between the hydrocalumite sheets. nih.govresearchgate.net Similarly, XRD has been used to study the intercalation of sodium dodecyl sulfate (SDS) into kaolinite (B1170537), where an increase in the basal spacing from 0.72 nm to 4.21 nm was observed. mdpi.com

XRD is also used to identify the crystalline phases present in a sample. For instance, in the synthesis of a novel hydrate (B1144303) form of SDS, XRD was a key technique for characterizing the new crystal structure. acs.org

The table below summarizes key results from XRD studies on SHS and related systems.

| System | XRD Observation | Significance |

| SHS-intercalated Hydrocalumite | Interlayer spacing increased from 0.78 nm to 2.74 nm. nih.gov | Confirms the successful intercalation of SHS. |

| SDS-intercalated Kaolinite | Basal spacing increased from 0.72 nm to 4.21 nm. mdpi.com | Demonstrates the intercalation of SDS into the clay mineral. |

| Novel SDS Hydrate | Unique diffraction pattern. acs.org | Characterizes and identifies a new crystalline form of SDS. |

| Na1.2V3O8 for Sodium-ion Batteries | Confirmation of the synthesized Na1.2V3O8 powder structure via Rietveld refinement. scispace.com | Verifies the crystal structure of the host material for sodium ion intercalation. |

Small-Angle X-ray Scattering (SAXS) for Micelle and Aggregate Size Distribution

Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the size, shape, and distribution of nanoscale objects, such as micelles and other aggregates, in solution. It provides structural information on the order of 1 to 100 nm.

The technique is also valuable for investigating more complex systems, such as mixtures of surfactants and other molecules. For example, SAXS, in combination with Small-Angle Neutron Scattering (SANS), was used to study aqueous mixtures of a fullerene-based star ionomer and SDS. nist.gov The results showed the formation of complex cylindrical aggregates with a radius of 19 Å and a length of approximately 100 Å. nist.gov

The table below presents typical findings from SAXS studies on surfactant systems.

| System | Key SAXS Finding | Significance |

| SDS Micelles in Water | Determination of micelle diameter (e.g., 6.0 nm). ichem.md | Characterizes the size of the self-assembled surfactant structures. |

| Fullerene-based Star Ionomer and SDS Mixtures | Formation of cylindrical aggregates with a radius of 19 Å and a length of ~100 Å. nist.gov | Elucidates the structure of complex co-assemblies. |

| Detergent Micelles (General) | Provides aggregation number and shape information (e.g., ellipsoid models). acs.org | Enables detailed structural analysis of various detergent micelles. |

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Stability of Colloidal Systems

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in suspension or polymers in solution. It determines the hydrodynamic diameter of particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion. researchgate.net DLS is particularly useful for assessing the size and stability of colloidal systems containing SHS.

DLS is widely employed to characterize the size of nanoparticles and micelles formed in the presence of surfactants. For instance, in the preparation of silver and selenium nanoparticles, DLS was used to measure the hydrodynamic diameter, which was found to be 79.22 nm for silver nanoparticles and 178 nm for selenium nanoparticles. nih.gov It is important to note that DLS provides the hydrodynamic size, which includes any solvent layers associated with the particle, and thus may differ from the size measured by direct imaging techniques like SEM or TEM. nanoscience-analytical.com

The technique is also used to study the aggregation behavior of surfactants themselves. DLS measurements on aqueous solutions of sodium dodecyl sulfate (SDS) have identified the presence of different species, including SDS dimers and micelles. ichem.md The addition of salt, such as NaCl, can influence the size of the micelles, and DLS is an effective tool for monitoring these changes. acs.org

The table below summarizes data obtained from DLS studies on various systems involving anionic surfactants.

Interfacial and Colloidal Rheological Characterization

The study of interfacial and colloidal rheology is crucial for elucidating the mechanisms by which SHS influences the properties of dispersed systems and interfaces.

Surface tension measurements are fundamental to characterizing the surface activity of SHS. As an amphiphilic molecule, SHS adsorbs at the air-water or oil-water interface, leading to a reduction in surface or interfacial tension. The extent of this reduction is a measure of its surface activity.

The relationship between the concentration of SHS in a solution and the resulting surface tension is typically plotted to determine the Critical Micelle Concentration (CMC). Below the CMC, the surface tension decreases significantly with increasing SHS concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than adsorbing at the interface. acs.orgscirp.org For instance, in a study comparing various sodium alkyl sulfates, SHS was one of the surfactants whose concentration was varied to observe the point at which the surface tension levels off, indicating the CMC. acs.org

Adsorption isotherms, which describe the amount of SHS adsorbed per unit area of an interface as a function of its concentration in the bulk solution, can be derived from surface tension data using the Gibbs adsorption equation. d-nb.infonih.gov These isotherms provide insights into the orientation and packing of SHS molecules at the interface. The adsorption behavior of SHS can be modeled using isotherms such as the Langmuir and Freundlich models. bme.hu The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces and is not restricted to monolayer formation. bme.hu Research has shown that the adsorption of SHS on surfaces like thermally graphitized carbon black is well-described by the Langmuir model, indicating the formation of a monolayer. bme.hu

The table below presents a summary of research findings on the surface tension and adsorption of SHS.

Table 1: Research Findings from Surface Tension and Adsorption Studies of SHS | Parameter | Finding | Reference | | :--- | :--- | :--- | | Adsorption Isotherm Model | The adsorption of SHS on thermally graphitized carbon black is better described by the Langmuir model than the Freundlich model, suggesting monolayer formation. | bme.hu | | Monolayer Capacity | The calculated monolayer capacity of SHS on carbon black was found to be close to the experimental adsorption capacity of 0.35 mmol/g. | bme.hu | | Surface Freezing | In the presence of hexadecanol (B772), the adsorbed film of SHS at a dodecane-water interface exhibits a first-order phase transition to a surface frozen monolayer upon cooling. researchgate.net This cooperative adsorption leads to a higher surface freezing temperature (35°C) compared to other surfactants like CTAC (25°C). researchgate.netresearchgate.net | | Interfacial Tension | The interfacial tension of an SHS-hexadecanol mixed adsorbed film at the dodecane-water interface shows a significant temperature dependence, with a kink in the interfacial tension vs. temperature curve indicating the surface freezing transition. researchgate.net |

Conductometric studies are a powerful tool for investigating the micellization of ionic surfactants like SHS and the influence of electrolytes on this process. The electrical conductivity of an SHS solution changes with its concentration. Below the CMC, SHS exists primarily as individual ions (sodium and hexadecyl sulfate ions), and the conductivity increases linearly with concentration. royalsocietypublishing.orge-journals.in As micelles begin to form at the CMC, the mobility of the charge carriers changes, resulting in a distinct break in the conductivity versus concentration plot. ajchem-a.comrsc.orgorientjchem.org This break point is used to accurately determine the CMC. ajchem-a.comrsc.orgorientjchem.org

The presence of electrolytes, such as salts, can significantly affect the micellization of SHS. Electrolytes can reduce the electrostatic repulsion between the ionic head groups of the SHS molecules in a micelle, thereby promoting micelle formation at a lower surfactant concentration. researchgate.netepa.gov This effect is dependent on the type and concentration of the electrolyte. researchgate.netepa.govresearchgate.net For instance, different cations can cause a decrease in the CMC in a specific order, and the effect of anions is generally less pronounced. researchgate.netepa.gov

From conductometric data, other important thermodynamic parameters of micellization can be calculated, including the degree of counterion binding (β), the degree of counterion dissociation (α), and the standard Gibbs free energy of micellization (ΔG°m). e-journals.inajchem-a.com These parameters provide a deeper understanding of the thermodynamics driving the self-assembly of SHS molecules into micelles. e-journals.inajchem-a.comnih.gov

The following table summarizes key findings from conductometric studies of SHS and related surfactants.

Table 2: Findings from Conductometric Studies

| Parameter | Observation | Reference(s) |

|---|---|---|

| CMC Determination | A distinct break in the plot of conductivity versus surfactant concentration indicates the Critical Micelle Concentration (CMC). | ajchem-a.comrsc.orgorientjchem.org |

| Effect of Electrolytes | The presence of electrolytes like NaCl and KCl lowers the CMC of anionic surfactants. | orientjchem.org |

| Effect of Temperature | The CMC of surfactants can show a U-shaped dependence on temperature, initially decreasing and then increasing. | ajchem-a.comresearchgate.net |

| Thermodynamic Parameters | Thermodynamic parameters such as the Gibbs free energy, enthalpy, and entropy of micellization can be calculated from the temperature dependence of the CMC. | e-journals.inajchem-a.comnih.gov |

| Counterion Binding | The degree of counterion binding (β) and dissociation (α) can be determined from the slopes of the conductivity plots before and after the CMC. | e-journals.inajchem-a.comorientjchem.org |

Quartz-Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time technique used to study the adsorption of molecules onto surfaces. mdpi.comnih.gov It works by measuring changes in the resonance frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. nih.govaip.org The change in frequency is related to the mass of the adsorbed layer, including any coupled solvent, while the change in dissipation provides information about the viscoelastic properties (i.e., the rigidity or softness) of the adsorbed film. mdpi.comnih.govaip.org

In SHS research, QCM-D is employed to monitor the kinetics of adsorption, providing insights into how quickly SHS molecules adsorb to a surface and form a stable layer. kaust.edu.saacs.org The technique can distinguish between different adsorption steps and determine the total adsorbed mass. kaust.edu.saacs.org For rigid adsorbed layers, the Sauerbrey equation can be used to directly relate the change in frequency to the adsorbed mass. nih.govresearchgate.net However, for viscoelastic layers, which is often the case for surfactant films, the dissipation data must also be considered to accurately model the adsorbed mass and its properties. kaust.edu.sanih.gov

QCM-D studies have revealed that the structure of the adsorbed SHS layer can vary depending on the substrate and the surrounding solution conditions. kaust.edu.saacs.org The technique is particularly valuable for understanding the role of entrapped water within the adsorbed surfactant layer, as QCM-D measures the hydrodynamically coupled mass, which includes this water. acs.orgresearchgate.net

The table below highlights key findings from QCM-D studies on the adsorption of surfactants like SHS.

Table 3: Key Findings from QCM-D Studies

| Parameter Measured | Finding | Reference(s) |

|---|---|---|

| Adsorption Kinetics | QCM-D allows for real-time monitoring of adsorption dynamics, revealing that adsorption can be a multi-step process. | kaust.edu.saacs.org |

| Adsorbed Mass | The change in frequency (Δf) is used to determine the adsorbed mass, which includes coupled water. For rigid films, the Sauerbrey equation is applicable. | nih.govresearchgate.netresearchgate.net |

| Viscoelastic Properties | The change in dissipation (ΔD) provides information on the rigidity or softness of the adsorbed layer. Low dissipation indicates a rigid film, while high dissipation suggests a soft, viscoelastic film. | kaust.edu.sanih.gov |

| Effect of Substrate | The adsorption behavior of surfactants is highly dependent on the properties of the substrate surface (e.g., hydrophilicity, charge). | acs.orgresearchgate.net |

| Entrapped Water | QCM-D measurements can overestimate the "dry" mass of the adsorbed surfactant due to the inclusion of hydrodynamically coupled water. | acs.orgresearchgate.net |

Surface Plasmon Resonance (SPR) is a sensitive optical technique used for the real-time, label-free monitoring of molecular interactions at surfaces. nih.govmdpi-res.com It measures changes in the refractive index at the interface of a thin metal film (typically gold) and a liquid. nih.govresearchgate.net When molecules like SHS adsorb onto the sensor surface, they alter the local refractive index, causing a shift in the SPR angle or wavelength, which is detected by the instrument. nih.govavs.org

SPR is a powerful tool for studying the adsorption kinetics and equilibrium of SHS on various surfaces. It can provide quantitative information about the adsorbed amount (surface concentration) and the rates of adsorption and desorption. avs.orgacs.org Studies using SPR have investigated the adsorption of similar surfactants onto charged surfaces, revealing details about the formation of monolayers and how their structure changes with surfactant concentration. avs.orgacs.org For instance, at certain concentrations, a monolayer with opposing headgroup orientations (some pointing towards the substrate and some towards the solution) can form. avs.orgacs.org

The combination of SPR with other techniques, such as vibrational sum-frequency-generation (SFG) spectroscopy, can provide a more complete picture of the adsorbed layer, correlating mass-sensitive data from SPR with structural information from SFG. avs.orgacs.org

The following table summarizes key applications and findings of SPR in surfactant adsorption studies.

Table 4: Applications and Findings of SPR in Surfactant Adsorption Research

| Application/Finding | Description | Reference(s) |

|---|---|---|

| Real-Time Adsorption Monitoring | SPR allows for the label-free, real-time detection of surfactant adsorption onto a sensor surface. | nih.govmdpi-res.com |

| Adsorption Kinetics | The technique can be used to determine the rates of adsorption and desorption of surfactant molecules. | acs.org |

| Adsorbed Amount | Changes in the SPR signal are proportional to the mass of the adsorbed material, allowing for the determination of surface concentration. | researchgate.netavs.org |

| Structural Insights | When combined with other techniques, SPR data helps to build models of the adsorbed layer structure, such as the orientation of surfactant molecules. | avs.orgacs.org |

| Influence of Impurities | SPR studies have highlighted the importance of using purified surfactants, as impurities can significantly affect the adsorption behavior. | acs.org |

Ellipsometry is a non-invasive optical technique that measures the change in the polarization of light upon reflection from a surface. acs.org This change is characterized by two parameters, Psi (Ψ) and Delta (Δ). By analyzing these parameters, one can determine the thickness and refractive index of thin films adsorbed on the surface with high precision. rsc.orgmdpi.comdiva-portal.org

In the context of SHS research, ellipsometry is used to measure the thickness of the adsorbed surfactant layer at a solid-liquid or air-liquid interface. researchgate.netacs.orgacademie-sciences.fr This information is crucial for understanding the structure of the adsorbed layer, such as whether it is a monolayer, a bilayer, or a more complex aggregate structure. academie-sciences.frprinceton.edu For example, studies on similar surfactants have used ellipsometry to determine adsorbed layer thicknesses, which can be indicative of the formation of surface micelles or discrete aggregates. academie-sciences.fr

The refractive index of the adsorbed layer, also obtained from ellipsometry, provides information about the density and composition of the film. acs.orgmdpi.com Combining ellipsometry with other techniques, such as QCM-D, allows for a more comprehensive characterization of the adsorbed layer, including its water content. researchgate.netmdpi.com The mass measured by QCM-D includes coupled water, while ellipsometry measures the "optical" thickness, which is less sensitive to hydration. researchgate.net

The table below presents key information derived from ellipsometry studies of adsorbed surfactant layers.

Table 5: Information Obtained from Ellipsometry in Surfactant Adsorption Studies

| Parameter | Information Provided | Reference(s) |

|---|---|---|

| Adsorbed Layer Thickness | Provides direct measurement of the thickness of the adsorbed surfactant film, often with sub-nanometer resolution. | researchgate.netacs.orgprinceton.edu |

| Refractive Index of the Film | Gives insight into the density and composition of the adsorbed layer. | acs.orgmdpi.com |

| Adsorption Isotherms | Can be used to determine the amount of adsorbed surfactant as a function of concentration. | academie-sciences.fr |

| Structural Information | The measured thickness helps to deduce the structure of the adsorbed layer (e.g., monolayer, bilayer, surface aggregates). | academie-sciences.fr |

| Hydration of Adsorbed Layer | In combination with QCM-D, it allows for the estimation of the water content within the adsorbed film. | researchgate.netmdpi.com |

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a dispersion. It is a key indicator of the stability of colloidal systems. A high absolute zeta potential (typically > ±30 mV) indicates strong repulsion between particles, leading to a stable, non-aggregating dispersion. Conversely, a low zeta potential suggests that the repulsive forces are weak, and the particles are more likely to aggregate.

In research involving SHS, zeta potential measurements are crucial for understanding how the surfactant adsorbs onto and modifies the surface charge of dispersed particles. bme.hu For example, when SHS, an anionic surfactant, adsorbs onto positively charged particles, it can neutralize the surface charge. rsc.org At a certain SHS concentration, known as the isoelectric point (IEP), the zeta potential becomes zero, often leading to maximum agglomeration of the particles. rsc.org Further addition of SHS can lead to charge inversion, where the particles become negatively charged, resulting in restabilization of the dispersion due to electrostatic repulsion. rsc.org

The effect of SHS on the zeta potential of particles is a function of its concentration, the pH of the system, and the presence of other electrolytes. bme.hursc.org Studies have shown that the adsorption of SHS molecules significantly increases the absolute value of the zeta potential of particles like carbon black, reaching a plateau at higher surfactant concentrations. bme.hu This indicates the formation of a stable, negatively charged layer on the particle surfaces.

The following table summarizes the role of zeta potential measurements in characterizing SHS-containing dispersed systems.

Table 6: Role of Zeta Potential Measurements in SHS Research

| Application | Finding/Information Provided | Reference(s) |

|---|---|---|

| Colloidal Stability | A high absolute zeta potential indicates good colloidal stability, while a low value suggests a tendency for aggregation. | bme.hu |

| Surface Charge Modification | Measures how the adsorption of SHS alters the surface charge of dispersed particles. | bme.hursc.org |

| Isoelectric Point (IEP) | Determines the concentration of SHS at which the net surface charge of the particles is zero, often corresponding to maximum instability. | rsc.org |

| Charge Inversion | Demonstrates the reversal of surface charge from positive to negative upon adsorption of sufficient anionic SHS. | rsc.org |

| Influence of pH and Electrolytes | Helps to understand how solution conditions affect the surface charge and stability of the dispersion in the presence of SHS. | bme.hursc.org |

Interactions of Sodium Hexadecyl Sulfate with Macromolecular and Complex Systems

Protein-Surfactant Interactions Involving SHS

The interaction between SHS and proteins is a critical area of study, particularly concerning the behavior of proteins at interfaces. SHS can influence protein structure, stability, and function, often by forming a mediating layer on surfaces that dictates the protein's adsorption and orientation.

The functionalization of surfaces with SHS can profoundly influence the adsorption and subsequent conformation of proteins. acs.orgnih.gov Large-scale molecular dynamics simulations and experimental studies have shown that SHS molecules can form a soft, dynamic layer on hydrophobic surfaces like carbon nanotubes (CNTs). nih.govsmolecule.comacs.org This layer is not static; the interaction with a protein, such as lysozyme (B549824), can induce a rearrangement of the SHS molecules. acs.orgnih.govacs.org

Specifically, when lysozyme adsorbs onto an SHS-functionalized CNT, the surfactant molecules rearrange to form a saddle-like structure on the CNT surface that complements the protein's shape. acs.orgnih.govacs.org This interaction is driven by both hydrophobic and electrostatic forces. smolecule.com The hydrophobic tails of the SHS molecules adsorb onto the CNT surface, creating a new interface for the protein. acs.org

Crucially, this organized SHS layer helps preserve the protein's structural integrity upon adsorption. Circular dichroism (CD) spectroscopy studies have indicated that the secondary structure of lysozyme is well-preserved when it adsorbs on SHS-functionalized CNTs. acs.org This is a significant contrast to adsorption on non-functionalized hydrophobic surfaces, where strong interactions can lead to protein denaturation or significant conformational changes. acs.orgsmolecule.com In essence, the SHS layer acts as a soft cushion, facilitating protein adsorption without compromising its native structure.

The orientation of an immobilized protein is paramount to its biological activity, especially for enzymes where the active site must be accessible. Interfacial layers of SHS have been shown to act as effective mediators, adjusting the orientation of adsorbing proteins to maintain or even enhance their activity. acs.orgnih.govacs.org

In the case of lysozyme adsorption on CNTs, the presence of an SHS layer is decisive. acs.org On a non-functionalized CNT, the hydrophobic active-site cleft of the lysozyme tends to face the hydrophobic wall of the nanotube, rendering it inaccessible to its substrate and thus reducing its enzymatic activity. acs.orgnih.gov However, on an SHS-functionalized CNT, the surfactant layer modulates the interaction. The SHS molecules arrange in a way that the active-site cleft of the lysozyme remains exposed to the aqueous phase. acs.orgnih.govacs.org This favorable orientation ensures that the enzyme's active site is available for catalysis, leading to significantly higher retained activity compared to lysozyme immobilized directly on CNTs. acs.orgnih.gov

This demonstrates that SHS can function as an interfacial substance that controls biomolecule orientation through a balance of hydrophobic and electrostatic interactions, optimizing the functional capacity of surface-bound proteins. acs.orgsmolecule.com

Table 1: Effect of SHS Functionalization on Lysozyme Adsorption on Carbon Nanotubes (CNTs)

| Feature | Non-Functionalized CNTs | SHS-Functionalized CNTs | Source(s) |

| Protein Orientation | Active-site cleft tends to face the CNT wall. | Active-site cleft is exposed to the aqueous phase. | acs.org, nih.gov |

| Driving Interaction | Direct hydrophobic interactions between protein and CNT. | Interactions mediated by the SHS layer, forming a complementary saddle-like structure. | acs.org, smolecule.com, nih.gov |

| Protein Conformation | Higher potential for denaturation. | Secondary structure is well-preserved. | acs.org |

| Enzymatic Activity | Low retained activity. | Significantly higher retained activity. | acs.org, nih.gov, acs.org |

SHS in Polymer Science and Engineering

SHS plays a significant role as a colloidal stabilizer and modifier in various polymer systems. Its effectiveness as an emulsifier and its ability to interact with polymer chains in solution are key to its applications in this field.

Emulsion polymerization is a key industrial process for producing a wide range of polymers, and it relies on surfactants (emulsifiers) to stabilize monomer droplets and the resulting polymer latex particles. Anionic surfactants like SHS are used for this purpose. atamanchemicals.comsdlookchem.com

Research has documented the use of SHS in various emulsion polymerization systems. For instance, mixtures of SHS (also known as sodium cetyl sulfate) and the long-chain alcohol hexadecanol (B772) have been employed as the emulsifying system for the polymerization of styrene. atamanchemicals.com In the mini-emulsion copolymerization of vinyl acetate (B1210297) (VAc) and butyl acrylate (B77674) (BuA), SHS has been used as the emulsifier in conjunction with a co-surfactant like hexadecane, leading to different polymerization kinetics compared to conventional emulsion polymerization. chempedia.info The amount of emulsifier used is typically in the range of 0.1 to 20.0% by weight based on the total monomer weight. google.com The primary functions of SHS in these processes include reducing the interfacial tension, stabilizing monomer droplets in the aqueous phase, and preventing the agglomeration of the newly formed polymer particles.

SHS interacts with both natural and synthetic polymers in aqueous solutions, influencing the properties of both the surfactant and the polymer. A notable example of this interaction is observed with polyvinylpyrrolidone (B124986) (PVP), a water-soluble synthetic polymer. The presence of PVP can significantly reduce the Krafft point of SHS by nearly 10°C. chempedia.info The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration (CMC). This depression indicates a strong interaction, likely involving the binding of SHS monomers or sub-micellar aggregates to the polymer chain, which facilitates surfactant dissolution at lower temperatures. chempedia.info

The interaction of anionic surfactants with polyelectrolytes is also well-documented. For instance, studies with the similar surfactant sodium dodecyl sulfate (B86663) (SDS) and polyethyleneimine (PEI) show that surfactant binding can induce a collapse of the polymer chains as the polymer becomes more hydrophobic and its charge density is neutralized. acs.org Similarly, interactions between SDS and natural polymers like keratin (B1170402) involve the binding of the surfactant to the protein, which can disrupt its structure. nih.gov These models suggest that SHS would engage in similar interactions, binding to polymer backbones through hydrophobic and electrostatic forces, thereby altering the polymer's conformation and the solution's colloidal stability.

Mixed Surfactant Systems Incorporating SHS

The combination of SHS with other types of surfactants can lead to synergistic effects, resulting in mixed systems with enhanced performance and unique interfacial properties. These systems are of great interest for creating highly stable emulsions and dispersions.

Studies have explored the behavior of SHS in combination with nonionic, amphoteric, and fatty alcohol co-surfactants.

With Nonionic Surfactants: When SHS is mixed with nonionic Triton X surfactants, the adsorption behavior at a solid-liquid interface (graphitized carbon black) is altered. bme.hu At low concentrations, the presence of the nonionic surfactant increases the amount of SHS adsorbed, likely by reducing the electrostatic repulsion between the anionic SHS headgroups, allowing for denser packing at the interface. bme.hu At higher concentrations, the nonionic surfactant can start to displace SHS from the surface. The formation of these mixed adsorption layers modifies the surface properties, such as the zeta potential. bme.hu